5-[(3-Fluoropyridin-2-yl)oxy]-3,3-dimethylcyclohexan-1-amine
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Overview
Description
5-[(3-Fluoropyridin-2-yl)oxy]-3,3-dimethylcyclohexan-1-amine is a synthetic organic compound that features a fluoropyridine moiety attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Fluoropyridin-2-yl)oxy]-3,3-dimethylcyclohexan-1-amine typically involves the reaction of 3-fluoropyridine with a suitable cyclohexane derivative. One common method includes the nucleophilic substitution reaction where 3-fluoropyridine is reacted with a cyclohexanol derivative under basic conditions to form the desired product . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Fluoropyridin-2-yl)oxy]-3,3-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluoropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
5-[(3-Fluoropyridin-2-yl)oxy]-3,3-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the formulation of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-[(3-Fluoropyridin-2-yl)oxy]-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The fluoropyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Fluroxypyr-meptyl: An esterified form of the herbicide fluroxypyr, used to control broadleaf weeds.
2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoic acid: A compound with similar structural features, used as a herbicide.
Uniqueness
5-[(3-Fluoropyridin-2-yl)oxy]-3,3-dimethylcyclohexan-1-amine is unique due to its specific combination of a fluoropyridine moiety with a cyclohexane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(3-fluoropyridin-2-yl)oxy-3,3-dimethylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-13(2)7-9(15)6-10(8-13)17-12-11(14)4-3-5-16-12/h3-5,9-10H,6-8,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTPJTIMZMOCNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)OC2=C(C=CC=N2)F)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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